molecular formula C19H24ClNO2 B4234655 1-Phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride

1-Phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride

Cat. No.: B4234655
M. Wt: 333.8 g/mol
InChI Key: NWRLKDWPKKBXIF-UHFFFAOYSA-N
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Description

1-Phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic aromatic substitution of an aryl halide with an amine, followed by the introduction of the allyloxy group through an etherification reaction. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(methoxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride
  • 2-{[4-(ethoxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride

Uniqueness

1-Phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride is unique due to the presence of the allyloxy group, which can impart different chemical and biological properties compared to its methoxy or ethoxy analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

IUPAC Name

1-phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.ClH/c1-3-13-22-18-11-9-16(10-12-18)14-20-15(2)19(21)17-7-5-4-6-8-17;/h3-12,15,19-21H,1,13-14H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRLKDWPKKBXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride
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1-Phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride
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1-Phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride

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